N-(2-adamantyl)-N-ethylfuran-2-carboxamide
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Overview
Description
N-(2-adamantyl)-N-ethylfuran-2-carboxamide is a compound that features an adamantane moiety, which is a polycyclic cage molecule known for its high symmetry and remarkable properties. The adamantane structure is often utilized in various fields due to its stability and unique characteristics. The furan-2-carboxamide part of the molecule adds to its chemical versatility, making it a compound of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-adamantyl)-N-ethylfuran-2-carboxamide typically involves the functionalization of adamantane derivatives. One common method is the radical functionalization of adamantane, which can be achieved through various radical-based reactions. These reactions often involve the use of carbocation or radical intermediates that provide stability and reactivity unique to adamantane derivatives .
Industrial Production Methods
Industrial production of adamantane derivatives, including this compound, often involves large-scale radical functionalization processes. These processes are optimized for high yield and selectivity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
N-(2-adamantyl)-N-ethylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: Reduction reactions can convert adamantanone derivatives back to adamantane.
Substitution: The furan-2-carboxamide part can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as phosphorus pentasulfide. Radical initiators and catalysts are also frequently employed to facilitate these reactions .
Major Products Formed
The major products formed from these reactions include various functionalized adamantane derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
N-(2-adamantyl)-N-ethylfuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmacologically active compound.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of N-(2-adamantyl)-N-ethylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with lipid bilayers, enhancing the compound’s ability to penetrate cell membranes. This property is particularly useful in drug delivery systems, where the compound can act as an anchor in the lipid bilayer, facilitating the delivery of therapeutic agents .
Comparison with Similar Compounds
N-(2-adamantyl)-N-ethylfuran-2-carboxamide can be compared with other adamantane derivatives, such as:
Amantadine: Known for its antiviral activity against Influenza A.
Memantine: Used in the treatment of Alzheimer’s disease.
Hemantane: Exhibits antiparkinsonian effects.
The uniqueness of this compound lies in its combination of the adamantane moiety with the furan-2-carboxamide structure, which imparts distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and properties make it a valuable subject of study for the development of new materials, drugs, and chemical processes.
Properties
IUPAC Name |
N-(2-adamantyl)-N-ethylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-2-18(17(19)15-4-3-5-20-15)16-13-7-11-6-12(9-13)10-14(16)8-11/h3-5,11-14,16H,2,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVDNOUHADKFRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1C2CC3CC(C2)CC1C3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49724647 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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